molecular formula C12H23ClO B3044596 2-Butyloctanoyl chloride CAS No. 100246-69-3

2-Butyloctanoyl chloride

Cat. No. B3044596
CAS RN: 100246-69-3
M. Wt: 218.76 g/mol
InChI Key: RWUTXZOKQFXNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyloctanoyl chloride is a useful research compound. Its molecular formula is C12H23ClO and its molecular weight is 218.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyloctanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyloctanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100246-69-3

Product Name

2-Butyloctanoyl chloride

Molecular Formula

C12H23ClO

Molecular Weight

218.76 g/mol

IUPAC Name

2-butyloctanoyl chloride

InChI

InChI=1S/C12H23ClO/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3

InChI Key

RWUTXZOKQFXNQM-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCC)C(=O)Cl

Canonical SMILES

CCCCCCC(CCCC)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 μl (2.5 mmol) of dicyclohexylamine are added to 500 mg (2.5 mmol) of 2-butyloctanoic acid placed in 5 ml of dichloromethane, and the solution is stirred at room temperature for minutes. 200 μl (2.5 mmol) of thionyl chloride are then added and this mixture is stirred at room temperature for 2 hours. The reaction is diluted with ethyl ether. The precipitate is filtered off and rinsed with ethyl ether. Concentration of the filtrate gives the 2-butyloctanoyl chloride.
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.